Home > Products > Screening Compounds P145570 > Warfarin potassium
Warfarin potassium - 2610-86-8

Warfarin potassium

Catalog Number: EVT-285230
CAS Number: 2610-86-8
Molecular Formula: C19H16KO4
Molecular Weight: 347.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Warfarin potassium is the potassium salt of Warfarin, an anticoagulant drug. In scientific research, Warfarin potassium serves as a valuable tool for studying blood coagulation mechanisms and evaluating the impact of various factors on blood clotting processes. [] It is particularly useful for investigating vitamin K-dependent coagulation factors, as its mechanism of action involves interference with vitamin K's role in these factors' synthesis. [, ]

Source and Classification

Warfarin potassium is a salt form of warfarin, which is classified as a vitamin K antagonist. Originally developed as a pesticide, it has become the most commonly prescribed oral anticoagulant in North America. The chemical formula for warfarin potassium is C19H15KO4\text{C}_{19}\text{H}_{15}\text{KO}_{4}, with a molecular weight of approximately 346.423 g/mol. The compound is identified by its CAS number 2610-86-8 and has various synonyms, including potassium 2-oxo-3-(3-oxo-1-phenylbutyl)-2H-chromen-4-olate .

Synthesis Analysis

The synthesis of warfarin potassium typically involves the reaction of pure warfarin acid with potassium carbonate in a non-aqueous solvent such as 2-propanol. The process can be summarized as follows:

  1. Refluxing: The reaction is conducted by refluxing warfarin acid with potassium carbonate at temperatures ranging from room temperature to the boiling point of the solvent.
  2. Molar Ratio: A molar ratio of potassium carbonate to warfarin acid between 0.9 and 2 is preferred, ideally around 1.0 to 1.3 for optimal yield and quality.
  3. Time Frame: The reaction typically takes between 1 to 5 hours to complete, with most reactions finishing within 2 to 3 hours.
  4. Filtration: After the reaction, unreacted potassium carbonate is removed by filtration, and pure warfarin potassium precipitates as a crystalline solid .
Molecular Structure Analysis

Warfarin potassium exhibits a complex molecular structure characterized by its chromenone core. Key features include:

  • Functional Groups: The molecule contains multiple functional groups including ketones and an ether linkage.
  • Crystallinity: Warfarin potassium can exist in different polymorphic forms, notably APO-I and APO-II, which can be prepared under specific conditions involving solvents like isopropanol .
  • Structural Data: The InChI key for warfarin potassium is WSHYKIAQCMIPTB-UHFFFAOYSA-M, which helps in identifying its unique structure in databases .
Chemical Reactions Analysis

Warfarin potassium participates in several chemical reactions primarily related to its anticoagulant activity:

  1. Vitamin K Recycling Inhibition: Warfarin inhibits vitamin K epoxide reductase, preventing the recycling of vitamin K and thereby reducing the synthesis of active clotting factors.
  2. Metabolic Pathways: Warfarin undergoes extensive metabolism via cytochrome P450 enzymes, resulting in various hydroxywarfarins as metabolites .
  3. Elimination Pathways: Approximately 80% of warfarin is excreted via urine after metabolic transformation, with the remaining portion eliminated through feces .
Mechanism of Action

The mechanism of action for warfarin potassium involves:

  • Inhibition of Vitamin K Epoxide Reductase: Warfarin binds to this enzyme irreversibly, disrupting the vitamin K cycle necessary for synthesizing clotting factors II (prothrombin), VII, IX, and X.
  • Impact on Coagulation Factors: The half-lives of various coagulation factors lead to an initial pro-coagulation state due to the faster degradation of proteins C and S compared to pro-coagulation factors. This results in a transient hypercoagulable state before achieving anticoagulation .
Physical and Chemical Properties Analysis

Warfarin potassium has distinct physical and chemical properties:

  • Solubility: It has limited water solubility (approximately 0.0254 mg/mL) but is more soluble in organic solvents.
  • pKa Values: The strongest acidic pKa is around 5.56, indicating its weakly acidic nature.
  • Polar Surface Area: The polar surface area is approximately 66.43 Ų, influencing its interaction with biological membranes .
Applications

Warfarin potassium has several important applications:

  • Anticoagulation Therapy: It is primarily used for preventing thromboembolic events such as deep vein thrombosis and pulmonary embolism.
  • Cardiovascular Disease Management: It plays a crucial role in managing patients with atrial fibrillation or those who have undergone certain types of heart surgery.
  • Research Applications: Warfarin's mechanism of action continues to be studied for insights into anticoagulant therapy optimization and drug interactions .
Historical Development & Contextual Evolution

Discovery and Early Applications as a Rodenticide

  • Low acute toxicity to non-target species due to higher tolerance thresholds in mammals
  • Delayed action (3–5 days), preventing bait avoidance
  • Tasteless properties, enabling covert incorporation into bait matrices [1] [6]

Table 1: Early Warfarin Rodenticide Formulations (1950s)

ComponentFunctionExample Composition
Warfarin potassiumActive anticoagulant0.05% w/w
Alkali metal silicatesBinder/Deliquescence inhibitor1-5% sodium silicate
Cereal base (corn, wheat)Bait carrier94-98%
DyeColor warningTrace amounts

The compound's efficacy revolutionized rodent control, with commercial products like d-Con and Rodex dominating markets by 1950. Resistance emerged in some rodent populations by the 1960s, spurring development of "superwarfarins" (e.g., brodifacoum) [1] [6].

Transition to Clinical Use: Key Milestones in Anticoagulant Repurposing

Warfarin's therapeutic potential emerged through parallel research trajectories:

  • Dicumarol clinical trials (1941–1947): Link's initial compound entered human trials at Mayo Clinic for thrombophlebitis and post-surgical embolism. Despite efficacy, dicumarol's instability, slow onset, and unpredictable absorption limited utility [1].
  • Warfarin sodium reformulation (1950s): Water-soluble warfarin sodium (branded as Coumadin®) enabled oral/IV administration with superior pharmacokinetics:
  • 79–100% oral bioavailability
  • Peak plasma concentration within 4 hours
  • Half-life of 20–60 hours permitting once-daily dosing [3] [4]
  • Presidential validation (1955): President Eisenhower's post-myocardial infarction warfarin treatment dispelled safety concerns stemming from its rodenticide origins. Clinical adoption surged, with warfarin becoming the dominant global anticoagulant by 1960 [1] [7].

Critical to this transition was the elucidation of warfarin's molecular mechanism: competitive inhibition of VKORC1, depleting reduced vitamin K (KH₂) required for γ-carboxylation of clotting factors II, VII, IX, X. This biochemistry unified agricultural and medical applications – whether in rodents or humans, warfarin disrupted vitamin K cycling [3] [4].

Table 2: Key Milestones in Warfarin's Clinical Adoption

YearEventSignificance
1939Dicumarol isolation from spoiled hayProof-of-concept for coumarin anticoagulants
1948Warfarin registered as rodenticide (Wisconsin Alumni Research Foundation)Commercialization of compound #42
1951First human trials of warfarin sodiumDemonstrated predictable dose-response vs. dicumarol
1954FDA approval for thrombotic disordersFormal therapeutic legitimacy
1955Eisenhower's post-MI treatmentOvercame "rat poison" stigma

Regulatory Shifts: From Agricultural Pesticide to Pharmaceutical Agent

Warfarin's dual-use status necessitated unprecedented regulatory categorization:

  • Pesticide to pharmaceutical reclassification: The 1954 FDA approval required distinct manufacturing standards for medical-grade warfarin potassium/sodium versus rodenticidal products. Pharmaceutical batches mandated:
  • ≥99% purity
  • Absence of genotoxic impurities (e.g., nitroaromatics)
  • Rigorous stability testing [5] [7]
  • Patent landscape evolution: Early patents (US2783177A) covered rodenticidal compositions. Post-1954, patents shifted to therapeutic innovations:
  • Stabilized oral tablets (US2895882A)
  • IV formulations for hospitalized patients
  • Reversal protocols using vitamin K concentrates [6] [8]
  • Global harmonization challenges: The EU required "switch documentation" proving deliberate repurposing from pesticide to drug, a precedent influencing later agents (e.g., finasteride). Japan imposed additional genotoxicity studies due to structural similarity to aflatoxins [5] [7].

Pharmacovigilance systems revealed critical differences between agricultural and medical use:

"Rodenticidal warfarin relied on cumulative ingestion yielding lethal hemorrhage, while therapeutic use demanded precise maintenance of subhemorrhagic anticoagulation (INR 2–3). This necessitated standardized INR monitoring infrastructure absent in the pesticide era." [5] [8]

Genetic profiling (e.g., CYP2C9/VKORC1 polymorphisms) later explained interindividual dose variations (>20-fold differences), cementing warfarin's role in personalized anticoagulation despite newer alternatives [7].

Table 3: Warfarin Potassium Nomenclature

Identifier TypeDesignationSource
Chemical NamePotassium 2-oxo-3-(3-oxo-1-phenylbutyl)-2H-chromen-4-olateDrugBank [10]
CAS Registry2610-86-8Patent US2783177A [6]
Molecular FormulaC₁₉H₁₅KO₄DrugBank [10]
SynonymsWarfarin K; Coumadin K®Clinical records [3]
UNII CodeI47IU4FOCOFDA Submissions [10]

Properties

CAS Number

2610-86-8

Product Name

Warfarin potassium

IUPAC Name

potassium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate

Molecular Formula

C19H16KO4

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C19H16O4.K/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3;

InChI Key

XWDCXNPCSMIHLY-UHFFFAOYSA-N

SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[K+]

Solubility

Soluble in DMSO

Synonyms

4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one
Aldocumar
Apo-Warfarin
Coumadin
Coumadine
Gen-Warfarin
Marevan
Potassium, Warfarin
Sodium, Warfarin
Tedicumar
Warfant
Warfarin
Warfarin Potassium
Warfarin Sodium

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.[K]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.